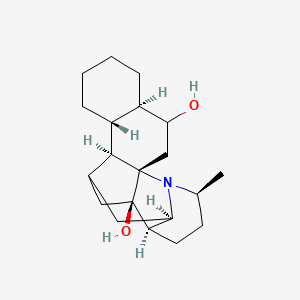
Himgaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Himgaline is a neuroactive alkaloid derived from the bark of the Galbulimima belgraveana tree. This compound belongs to the class III Galbulimima alkaloids, which are known for their complex structures and significant biological activities. This compound has been found to exhibit antispasmodic properties, making it a compound of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of himgaline has been a challenging task due to its intricate structure. Recent advancements have significantly reduced the synthetic burden. The most efficient synthetic route involves cross-coupling high fraction aromatic building blocks followed by complete, stereoselective reduction to high fraction sp3 products . This method has decreased the number of steps required from 19-31 to just 7-9 .
Industrial Production Methods
Industrial production of this compound is not yet well-established due to the complexity of its synthesis. the recent advancements in synthetic methods provide a promising foundation for future industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Himgaline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include:
Nickel catalysts: Used in cross-coupling reactions.
Iridium catalysts: Used in stereoselective reduction reactions.
Aromatic building blocks: Serve as the starting materials for the synthesis.
Major Products Formed
The major products formed from these reactions are high fraction sp3 products, which are crucial intermediates in the synthesis of this compound .
Wissenschaftliche Forschungsanwendungen
Himgaline has several scientific research applications, including:
Chemistry: Used as a model compound to study complex synthetic routes and reaction mechanisms.
Biology: Investigated for its neuroactive properties and potential effects on the nervous system.
Medicine: Explored for its antispasmodic properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of himgaline involves its interaction with specific molecular targets in the nervous system. It is believed to exert its effects by modulating the activity of certain neurotransmitter receptors, although the exact pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Himgaline is unique among the Galbulimima alkaloids due to its specific antispasmodic properties. Similar compounds include:
Himbacine: A class I Galbulimima alkaloid known for its antagonistic effects on muscarinic receptors.
GB22 and GB13: Other class III Galbulimima alkaloids with different biological activities.
This compound stands out due to its specific structural features and biological effects, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C20H31NO2 |
|---|---|
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
(1R,2S,5R,10S,11S,14R,16S,19R)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol |
InChI |
InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12?,13+,14+,15+,16+,17?,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
AGKXKKZYQAPZDW-QYTVSKHCSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@]2(CC(C3)[C@H]4[C@@H]6CCCC[C@H]6C(C5)O)O |
Kanonische SMILES |
CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-nitro-5-(trifluoromethyl)anilino]ethanol](/img/structure/B14118658.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B14118684.png)
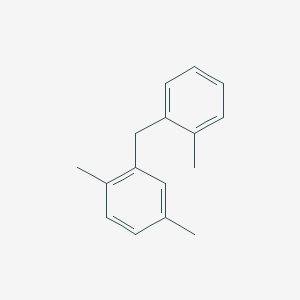
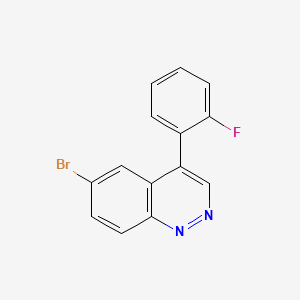


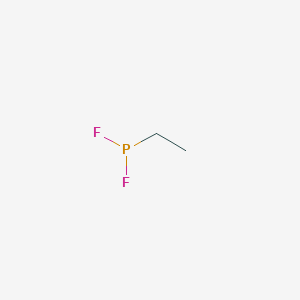
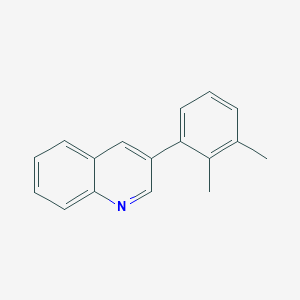
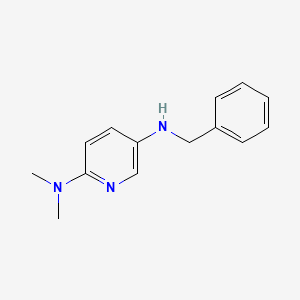
![[8,17,19-tri(hexanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] hexanoate](/img/structure/B14118736.png)
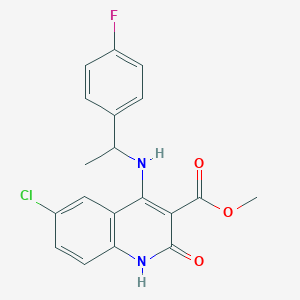
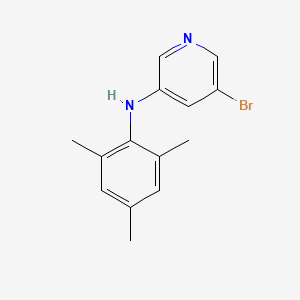

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)
